molecular formula C27H49N B1664590 (3alpha,5alpha)-Cholestan-3-amine CAS No. 2206-20-4

(3alpha,5alpha)-Cholestan-3-amine

Cat. No. B1664590
CAS RN: 2206-20-4
M. Wt: 387.7 g/mol
InChI Key: RJNGJYWAIUJHOJ-DSHIFKSRSA-N
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Description

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  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Metabolic Studies and Biosynthesis of Bile Acids

    • 12alpha-Hydroxylation of 5alpha-Cholestanes : Research conducted on rat liver microsomes shows the hydroxylation process of different 5alpha-cholestane substrates, including (3alpha,5alpha)-Cholestan-3-amine. This process is vital for understanding the biosynthesis of cholic acid, a primary bile acid (Mui & Elliott, 1975).

    • Conversion to Allo Bile Acids in Rats : Studies have shown that 5alpha-cholestane-3beta,7alpha-diol, related to (3alpha,5alpha)-Cholestan-3-amine, can be converted to allochenodeoxycholic and allocholic acids in rats. This conversion is significant for understanding the metabolism of bile acids in animals (Noll, Doisy & Elliott, 1973).

    • Role in Chenodeoxycholic Acid Biosynthesis : The preparation of 5beta-cholestane derivatives from (3alpha,5alpha)-Cholestan-3-amine analogs is crucial for biological studies related to the biosynthesis of chenodeoxycholic acid, another primary bile acid (Dayal et al., 1978).

    Biological Function Studies

    • Synthesis and Metabolic Analysis : The synthesis and study of metabolites like 5beta-[11,12-3H]Cholestane-3alpha,7alpha-diol, derived from (3alpha,5alpha)-Cholestan-3-amine, provides insights into the metabolic pathways of cholesterol and bile acids (Okuda & Atsuta, 1978).

    • Investigation of 12alpha-Hydroxyl Derivatives : Studies on rabbit liver microsomes using 5alpha-cholestane-3alpha, 7alpha-diol (similar to (3alpha,5alpha)-Cholestan-3-amine) have revealed important information about the formation of 12alpha-hydroxyl derivatives. This has implications for understanding sterol metabolism (Ali & Elliott, 1976).

    • Pathways of Bile Acid Formation : Research on the synthesis of various 5beta-cholestane derivatives contributes to understanding the complex pathways involved in bile acid formation from cholesterol, further highlighting the importance of compounds like (3alpha,5alpha)-Cholestan-3-amine (Cohen et al., 1975).

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    properties

    IUPAC Name

    (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RJNGJYWAIUJHOJ-FBVYSKEZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H49N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    387.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3|A-Aminocholestane

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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